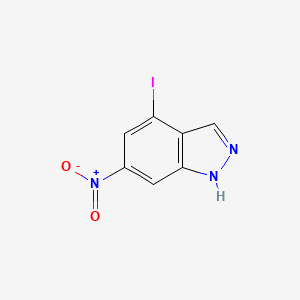

4-Iodo-6-nitro-1H-indazole

描述

Structure

3D Structure

属性

IUPAC Name |

4-iodo-6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRVGUJHPIGAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646205 | |

| Record name | 4-Iodo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-85-7 | |

| Record name | 4-Iodo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Iodo 6 Nitro 1h Indazole

Multi-Step Synthesis Pathways

Strategies for Incorporating Both Iodo and Nitro Groups

The primary strategies for synthesizing 4-iodo-6-nitro-1H-indazole revolve around sequential electrophilic substitution reactions. There are two principal retrosynthetic pathways:

Nitration followed by Iodination: This approach begins with the nitration of an appropriate indazole precursor to install the nitro group at the C6 position, followed by iodination at the C4 position. The powerful electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring, making the subsequent iodination step challenging and requiring specific activating conditions.

Iodination followed by Nitration: This alternative strategy involves the initial introduction of an iodine atom at the C4 position of the indazole ring. The subsequent nitration step must then be controlled to achieve selective substitution at the C6 position. The directing effects of the iodine atom and the pyrazole (B372694) ring moiety play a crucial role in the regiochemical outcome of the nitration reaction.

Sequential Functionalization Protocols

In practice, the synthesis of polysubstituted indazoles like this compound relies on established protocols for nitration and halogenation.

Pathway 1: Nitration of 1H-Indazole and Subsequent Iodination The initial step would involve the nitration of 1H-indazole. However, direct nitration of the parent 1H-indazole typically yields a mixture of 3-, 5-, and 7-nitro-1H-indazoles. Therefore, a more controlled synthesis often starts with an already substituted precursor to direct the nitration to the 6-position. Once 6-nitro-1H-indazole is obtained, it can be iodinated. Direct iodination of the deactivated ring is difficult, but methods using N-iodosuccinimide (NIS) in strong acids like trifluoroacetic acid can be effective for introducing iodine onto electron-poor aromatic systems.

Pathway 2: Iodination of 1H-Indazole and Subsequent Nitration This pathway would begin with the synthesis of 4-iodo-1H-indazole. The subsequent nitration using standard conditions, such as a mixture of concentrated nitric acid and sulfuric acid at low temperatures, would likely lead to the desired 6-nitro product. The regioselectivity is governed by the directing effects of the existing iodo group and the fused pyrazole ring. This sequential approach, starting from 6-nitroindazole (B21905) and then performing iodination, is a documented strategy for preparing related isomers like 3-iodo-6-nitroindazole. google.comgoogle.com

A summary of typical conditions for these sequential steps, based on analogous transformations, is presented below.

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| Nitration | Concentrated HNO₃ in H₂SO₄, 0–5°C | Introduces a nitro group onto the indazole ring, typically at the 5- or 6-position depending on other substituents. | |

| Iodination | I₂, KOH, in DMF at room temperature | Introduces an iodine atom, often at the C3 position in unprotected indazoles, but C4 iodination can be achieved with appropriate starting materials. | chim.itmdpi.com |

| N-Protection | 3,4-Dihydro-2H-pyran (DHP), acid catalyst (e.g., MsOH) in THF or DMF | Protects the N1-H of the indazole ring with a tetrahydropyranyl (THP) group to prevent side reactions and improve solubility. | google.com |

Advanced Synthetic Transformations

The presence of the iodine atom at the C4 position makes this compound an excellent substrate for a variety of advanced synthetic transformations, particularly transition-metal-catalyzed cross-coupling reactions. These reactions enable the construction of new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization.

Cross-Coupling Reactions for Further Derivatization

The C-I bond at the 4-position is a key site for synthetic elaboration, providing access to a wide range of substituted indazole derivatives.

Palladium catalysis is a cornerstone for the functionalization of aryl halides, and this compound is a suitable substrate for several such reactions. researchgate.net Often, the indazole nitrogen is protected (e.g., with a tetrahydropyranyl (THP) or tert-butoxycarbonyl (Boc) group) prior to coupling to enhance solubility and prevent competing N-arylation. google.comnih.gov

Suzuki Reaction: This reaction couples the iodo-indazole with an aryl or vinyl boronic acid or ester. It is a highly versatile method for forming C-C bonds. Studies on related iodo-nitro-indazoles have shown that even unprotected substrates can undergo successful Suzuki coupling. nih.gov The reaction of 3-iodo-5-nitro-1H-indazole, for instance, proceeds in excellent yield, highlighting the reactivity of the iodo-nitro-indazole core. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted vinyl-indazole. researchgate.net A well-documented example is the reaction of N-THP-protected 3-iodo-6-nitro-1H-indazole with 2-vinyl pyridine (B92270), catalyzed by Pd(OAc)₂, to produce the corresponding vinylated product in high yield. google.com This demonstrates the feasibility of applying this methodology to the 4-iodo isomer.

Sonogashira Reaction: This coupling reaction between the iodo-indazole and a terminal alkyne provides a direct route to alkynyl-substituted indazoles. The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. mdpi.com N-protection of the indazole is often necessary to achieve high yields in Sonogashira couplings. mdpi.com

Stille Reaction: The Stille coupling uses an organotin reagent as the coupling partner. This reaction has been applied to the synthesis of 4-substituted indazoles and complex dinitro-substituted systems, indicating its utility for functionalizing the this compound scaffold with various organic fragments. researchgate.netnih.gov

The table below summarizes representative conditions for these palladium-catalyzed reactions based on closely related indazole substrates.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions | Reference |

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ | Na₂CO₃ or K₃PO₄ | Dioxane/Water or DMF | 80-120°C, often under microwave irradiation | mdpi.comnih.govnih.gov |

| Heck | Alkene (e.g., 2-vinyl pyridine) | Pd(OAc)₂, P(o-tolyl)₃ | N,N-Diisopropylethylamine | DMF | 100°C, 12-18 hours | google.com |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N or other amine base | THF or DMF | Room temp. to 60°C | mdpi.com |

| Stille | Organostannane (e.g., R-SnBu₃) | PdCl₂(PPh₃)₂ | - | THF or DMF | 80-100°C | nih.gov |

While transition-metal catalysis is dominant, there is growing interest in metal-free cross-coupling reactions as a greener alternative. preprints.org These reactions often proceed through radical pathways or via the formation of aryne intermediates. acs.org For aryl halides like this compound, metal-free coupling could potentially be achieved with arenes using a strong base like potassium tert-butoxide in the presence of an organic promoter such as 1,10-phenanthroline. acs.org Although specific examples for this exact substrate are not widely reported, the general methodology represents an emerging area for its derivatization. preprints.org

Functionalization at Nitrogen Atoms (N1 and N2)

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can be functionalized, typically through alkylation or arylation. The regioselectivity of this functionalization is highly dependent on the substitution pattern of the indazole ring. thieme-connect.de

For this compound, the electronic effects of the substituents are significant. The electron-withdrawing nitro group at the C6 position decreases the nucleophilicity of the adjacent N1 atom. Consequently, reactions with electrophiles (e.g., alkyl halides) may preferentially occur at the N2 position. thieme-connect.de Studies on 7-nitro-1H-indazole show a strong preference for N2 alkylation over N1. thieme-connect.de Steric hindrance from substituents at the C7 position can also influence the N1/N2 ratio, but with no substituent at C7 in this case, electronic effects are expected to dominate. thieme-connect.de

N-Alkylation: This is typically performed using an alkyl halide in the presence of a base such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or acetone. The reaction can lead to a mixture of N1 and N2 alkylated products, with the ratio influenced by the factors described above.

N-Arylation: The introduction of aryl groups at the nitrogen atoms is commonly achieved via copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. These reactions couple the NH-indazole with an aryl halide. nih.gov Similar to alkylation, a mixture of N1 and N2 isomers can be formed, and controlling the regioselectivity remains a key synthetic challenge.

Computational studies on related indazoles have shown that the energy barrier for alkylation is lower at the N2 position, which is consistent with experimental observations of N2 selectivity. wuxibiology.com

N-Alkylation and N-Functionalization

The N-alkylation and N-functionalization of indazoles are pivotal for creating diverse molecular structures. nih.gov The indazole nucleus contains a nucleophilic nitrogen in the pyrazole ring that can be targeted for functionalization, often requiring protection during subsequent synthetic steps. google.com A common strategy involves the reaction of the indazole with an alkylating or acylating agent in the presence of a base. d-nb.infochim.it

For instance, in a related compound, 3-iodo-6-nitro-indazole, the N-1 nitrogen is protected by reacting it with 3,4-dihydro-2H-pyran in the presence of methanesulfonic acid to yield 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole. google.com This type of protection is crucial before proceeding with further modifications at other positions of the molecule, such as Heck or Suzuki reactions at the C-3 position. google.com The choice of solvent, such as DMF, THF, or CH2Cl2, can also be critical for the success of the functionalization reaction. google.com

General N-alkylation can be achieved using various alkylating agents like alkyl halides or dimethyl sulfate (B86663). researchgate.net The reaction conditions, particularly the base and solvent system, play a significant role. For example, a combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for N-1 selective alkylation of many substituted indazoles. nih.govd-nb.info Alternatively, bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in DMF are also employed. google.combeilstein-journals.org

Regioselectivity in N-Functionalization

A significant challenge in the N-functionalization of 1H-indazoles is controlling the regioselectivity, as alkylation can occur at either the N-1 or N-2 position, leading to a mixture of isomers. connectjournals.comnih.gov The distribution of these N-1 and N-2 regioisomers is heavily influenced by the steric and electronic effects of the substituents on the indazole ring, as well as the reaction conditions. nih.govd-nb.info

The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. d-nb.info However, kinetic and thermodynamic factors can be manipulated to favor one isomer over the other. For 6-nitro-1H-indazole, methylation with dimethyl sulfate in the presence of potassium hydroxide (B78521) can result in an almost 1:1 mixture of the 1-methyl and 2-methyl isomers. researchgate.net In contrast, using diazomethane (B1218177) with BF3·Et2O can lead to a 75% yield of the 1-methylated product. researchgate.net

The position of substituents on the indazole ring has a pronounced effect. For example, indazoles with a C-7 nitro substituent show excellent N-2 regioselectivity (≥ 96%). nih.govd-nb.info While specific studies on this compound are not detailed in the provided context, the presence of the nitro group at C-6 is known to influence the electronic properties of the ring system. The interplay between the electron-withdrawing nitro group at position 6 and the iodo group at position 4 would be a key determinant of the N-1/N-2 ratio upon alkylation. The choice of alkylating agent is also crucial; for instance, methylation of 6-nitro-1H-indazole with methyl iodide can yield a mixture of N-1, N-2, and even dimethylated products. researchgate.net

Analytical Techniques for Structural Elucidation of Synthesized Compounds

The unambiguous determination of the structure of synthesized indazole derivatives, including the confirmation of regioselectivity in N-functionalization, relies on a suite of powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is an indispensable tool for the structural characterization of indazole derivatives. mdpi.com ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. rsc.org

¹H NMR: In ¹H NMR spectra of indazole derivatives, the protons on the aromatic ring typically appear as doublets or multiplets in the aromatic region (δ 7.0-9.0 ppm). mdpi.comgoogle.com The chemical shift of the N-H proton can be observed as a broad singlet, often at a high chemical shift (δ > 10 ppm), and its presence helps to confirm that the nitrogen has not been substituted. mdpi.comnih.gov Upon N-alkylation, the disappearance of the N-H signal and the appearance of new signals corresponding to the alkyl group (e.g., a singlet around δ 4.1-4.2 ppm for a methyl group) confirm functionalization. connectjournals.commdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. acs.org The chemical shifts of the carbon atoms in the indazole ring are sensitive to the electronic effects of substituents. For instance, a carbon atom bonded to an iodine (C-I) is typically shifted to a higher field (lower ppm value) due to the heavy atom effect. The carbonyl carbon in an aldehyde substituent, for example, would appear at a much lower field (δ ~187 ppm). nih.gov

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct insight into the electronic environment of the nitrogen atoms, which is particularly useful for distinguishing between N-1 and N-2 isomers. acs.org Theoretical calculations, such as the Gauge-Invariant Atomic Orbital (GIAO) method, are often used in conjunction with experimental NMR data to provide a sound basis for structural assignments. acs.orgnih.gov

The following table shows illustrative ¹H NMR data for a related indazole compound.

| Compound Name | Solvent | ¹H NMR Chemical Shifts (δ ppm) and Multiplicities |

| 6-Iodo-2-methyl-2H-indazole connectjournals.com | DMSO-d6 | 8.37 (s, 1H), 8.05 (s, 1H), 7.53 (d, J = 9.0 Hz, 1H), 7.25 (d, J = 9.0 Hz, 1H), 4.16 (s, 3H) |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural proof for synthesized compounds, especially in cases of ambiguous regiochemistry. acs.org This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule.

For nitro-indazole derivatives, X-ray analysis has been used to confirm the structures of N-functionalized products, such as (1H-indazol-1-yl)methanol derivatives. acs.orgnih.gov These studies reveal that the indazole ring system is planar, and they provide exact bond lengths, bond angles, and torsion angles. For example, crystallographic analysis of related tetrahydropyran-protected indazoles shows the THP group in a chair conformation. The crystal structures also reveal intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. acs.orgnih.gov In complex cases, such as those with potential rotational disorder of the nitro group, crystallographic data refinement is crucial for an accurate structural model.

Mass Spectrometry (MS)

Mass spectrometry is a key technique used to determine the molecular weight of a compound and to confirm its elemental composition, often through high-resolution mass spectrometry (HRMS). rsc.orgrsc.org In the analysis of indazole derivatives, electrospray ionization (ESI) is a commonly used method. mdpi.com The mass spectrometer provides a mass-to-charge ratio (m/z) for the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), which can be compared to the calculated theoretical mass. mdpi.comnih.gov The high accuracy of HRMS allows for the determination of the molecular formula, confirming that the synthesized compound has the expected atomic composition. rsc.org

| Compound Name | Ionization Mode | Calculated m/z | Found m/z | Reference |

| 5-Iodo-1H-indazole-3-carboxaldehyde | ESI- | 270.9368 [M-H]⁻ | 270.9370 | nih.gov |

| 1-Methyl-3-phenyl-1H-indazole | ESI-MS | 209.27 [M+H]⁺ | 209.27 | mdpi.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for assessing the purity of synthesized compounds and for monitoring the progress of a chemical reaction. google.com For compounds like this compound and its derivatives, a reversed-phase column (e.g., C18) is typically used. acs.org The purity of a sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. google.com For example, the purity of 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole was confirmed to be 95% by HPLC analysis. google.com This method is crucial for ensuring that isolated materials are free from starting materials, reagents, and byproducts before they are used in subsequent steps or biological testing. chemimpex.com

Chemical Reactivity and Reaction Mechanisms of 4 Iodo 6 Nitro 1h Indazole

Reactivity of the Iodo Substituent

The iodine atom at the C4 position is a key site for synthetic modification. Its character as a good leaving group is enhanced by the presence of the electron-withdrawing nitro group on the same ring.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 4-Iodo-6-nitro-1H-indazole, although specific examples in the literature for this exact isomer are scarce. The general mechanism for SNAr reactions on nitroarenes involves the attack of a nucleophile on an electron-deficient aromatic ring. juniperpublishers.comlibretexts.org The presence of the strongly electron-withdrawing nitro group at the C6 position deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. evitachem.comambeed.com

In this mechanism, a nucleophile attacks the carbon atom bearing the iodo group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the iodide anion, a stable leaving group, results in the substituted product. The rate of this reaction is generally dependent on the strength of the attacking nucleophile and the ability of the aromatic ring to stabilize the negative charge of the intermediate, a role effectively filled by the nitro group. juniperpublishers.comlibretexts.org

The iodo substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the iodo-indazole with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. The general applicability of Suzuki reactions to iodo-indazoles is well-documented. google.comresearchgate.net For instance, research on related isomers like 3-iodo-5-nitroindazole has shown that they are highly reactive substrates for Suzuki coupling. nih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. researchgate.netnih.gov The N-H of the indazole ring may require protection (e.g., with a Boc or THP group) to prevent side reactions, although successful couplings on unprotected nitro-indazoles have also been reported. google.comnih.gov

Heck Coupling: The Heck reaction facilitates the formation of a C-C bond between the iodo-indazole and an alkene. A patented procedure describes the reaction of a protected 3-iodo-6-nitro-1H-indazole with 2-vinyl pyridine (B92270) in the presence of a palladium(II) acetate (B1210297) catalyst, a phosphine (B1218219) ligand, and a base to yield the corresponding vinyl-substituted indazole. google.com This demonstrates the utility of the iodo-nitro-indazole core in such transformations.

Sonogashira Coupling: This reaction involves the coupling of the iodo-indazole with a terminal alkyne, catalyzed by both palladium and copper complexes, to create substituted alkynyl-indazoles. mdpi.comresearchgate.netlibretexts.org The reaction is a powerful tool for introducing sp-hybridized carbon chains onto the indazole scaffold. researchgate.netnih.gov The reactivity order for halides in Sonogashira coupling is I > Br > Cl, making this compound a prime candidate for this transformation. libretexts.org Protection of the indazole N-H is often necessary to achieve good yields. researchgate.net

Table 1: Examples of Cross-Coupling Reactions on Iodo-Nitro-Indazole Scaffolds Note: The following table provides examples based on the reactivity of the iodo-nitro-indazole core, as specific data for the 4-iodo-6-nitro isomer may vary.

| Reaction Type | Coupling Partner | Typical Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-6-nitro-1H-indazole | google.comnih.gov |

| Heck Coupling | Alkene (e.g., 2-Vinyl Pyridine) | Pd(OAc)₂, P(o-tolyl)₃, DIPEA | 4-(Vinyl-substituted)-6-nitro-1H-indazole | google.com |

| Sonogashira Coupling | Terminal Alkyne | Pd-Cu catalyst system | 4-Alkynyl-6-nitro-1H-indazole | mdpi.comresearchgate.net |

Reactivity of the Nitro Substituent

The nitro group at the C6 position is not merely a passive activator for the iodo group; it is itself a reactive functional group capable of undergoing significant transformations.

The most common reaction of the nitro group on the indazole ring is its reduction to a primary amine (NH₂). This transformation is a crucial step in many synthetic pathways, as the resulting amino-indazole is a versatile building block. google.com A variety of reducing agents can accomplish this conversion. evitachem.comgoogle.com

Table 2: Common Reagents for the Reduction of the Nitro Group in Nitroindazoles

| Reducing Agent | Typical Conditions | Product | Reference |

|---|---|---|---|

| Iron (Fe) powder / Ammonium Chloride (NH₄Cl) | Aqueous solution, heating | 4-Iodo-1H-indazol-6-amine | google.com |

| Stannous Chloride (SnCl₂) | Alcohol solvent | 4-Iodo-1H-indazol-6-amine | researchgate.net |

| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Pressurized H₂ gas, solvent | 4-Iodo-1H-indazol-6-amine | evitachem.com |

| Sodium Borohydride (NaBH₄) | Ethanol solvent | 4-Iodo-1H-indazol-6-amine |

The resulting 4-iodo-1H-indazol-6-amine can then undergo further reactions, such as diazotization followed by displacement, to introduce a wide array of other functional groups at the C6 position. google.com

The nitro group exerts a powerful electron-withdrawing effect through both resonance and inductive effects. This significantly lowers the electron density of the entire bicyclic system. This electronic influence is responsible for activating the ring towards nucleophilic aromatic substitution, as previously discussed. juniperpublishers.com Conversely, it deactivates the ring towards electrophilic aromatic substitution (e.g., further nitration or halogenation). ambeed.com Studies on other nitroindazoles have shown that the presence of a nitro group increases the molecule's sensitivity to hydrolysis, a direct consequence of its impact on the ring's electronic character. acs.org

Reactivity of the Indazole Heterocycle

The indazole ring system itself, particularly the nitrogen atoms, possesses characteristic reactivity that is crucial for its manipulation in synthesis.

The N-unsubstituted indazole exists in two tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer generally being more thermodynamically stable. d-nb.infothieme-connect.de Direct alkylation of the indazole N-H can lead to a mixture of N1 and N2-alkylated products. connectjournals.com The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of other substituents on the indazole ring.

For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors N1 alkylation, while other conditions might lead to the N2 product. d-nb.info The electronic effects of the iodo and nitro groups in this compound would play a significant role in directing the outcome of such alkylations. A study on various substituted indazoles found that an electron-withdrawing nitro group at the C7 position directed alkylation to the N2 position. d-nb.info

Furthermore, the reaction of 6-nitro-1H-indazole with formaldehyde (B43269) in acidic media has been shown to produce the N1-substituted (1H-indazol-1-yl)methanol derivative, indicating a preference for reaction at the N1 position under these specific conditions. acs.org

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) reactions on the benzene (B151609) ring of this compound are generally disfavored due to the strong deactivating effects of the nitro group. evitachem.com In typical aromatic systems, nitration is achieved by treating the compound with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.com However, the pre-existing nitro group on the indazole ring significantly raises the activation energy for the introduction of a second electrophile.

Should a reaction occur, the directing effects of the existing substituents would guide the position of the incoming electrophile. The -NO₂ group is a meta-director, while the iodo group is an ortho-, para-director. The positions ortho and para to the iodine (positions 3, 5) and meta to the nitro group (positions 5, 7) are electronically influenced. The combined deactivating nature of both substituents makes further electrophilic substitution on the carbocyclic ring challenging.

Addition Reactions to the Indazole Nucleus

Addition reactions, particularly at the nitrogen atoms of the pyrazole (B372694) ring, are a key feature of indazole chemistry. These reactions lead to the formation of N-substituted derivatives, which are crucial for modifying the molecule's properties and for use as synthetic intermediates.

N-unsubstituted indazoles, including nitro derivatives, readily react with formaldehyde to yield N-hydroxymethyl derivatives, also known as azolylmethanols. acs.orgnih.gov Studies on 6-nitro-1H-indazole have shown that it reacts with formaldehyde in aqueous hydrochloric acid to form the (6-nitro-1H-indazol-1-yl)methanol derivative. acs.orgnih.gov The reaction mechanism is understood to involve the protonated form of formaldehyde as the active electrophile. acs.orgnih.gov

The process is reversible, and the resulting N-hydroxymethyl adducts can be unstable, with the stability being influenced by the substituents on the indazole ring. acs.org Electron-withdrawing groups, such as the nitro group, can increase the compound's sensitivity to hydrolysis. acs.org While not specifically documented for the 4-iodo derivative, it is expected to follow a similar pathway, reacting with formaldehyde to predominantly form the N1-hydroxymethyl adduct, (4-Iodo-6-nitro-1H-indazol-1-yl)methanol. These hydroxymethylated products are valuable intermediates in azole chemistry.

The alkylation of unsymmetrically substituted indazoles typically produces a mixture of N1- and N2-alkylated isomers. connectjournals.com The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction temperature. Generally, N1-substituted indazoles are the more thermodynamically stable products, while N2-substituted indazoles are often favored under kinetic control. connectjournals.com

In the case of 6-nitroindazole (B21905) derivatives, methylation with iodomethane (B122720) has been shown to yield two isomers: the major product being the N1-methyl derivative and the minor product being the N2-methyl derivative. rsc.org This outcome is consistent with the general principle that the N1 isomer is thermodynamically preferred. The attachment of a substituent to either N1 or N2 resolves the tautomerism, locking the molecule into a single isomeric form. For this compound, alkylation would similarly be expected to produce a mixture of N1- and N2-substituted derivatives, with the N1 isomer likely being the major product under thermodynamic conditions.

Tautomerism of the 1H-Indazole System

Indazole exists as a mixture of two principal annular tautomers: 1H-indazole and 2H-indazole. connectjournals.comnih.gov For the parent indazole molecule, the 1H-tautomer is generally considered to be the more stable form. nih.govconnectjournals.com This tautomeric equilibrium is a critical aspect of indazole chemistry, as the two forms can exhibit different reactivity. rsc.org

The position of this equilibrium is significantly influenced by substituents on the ring. Electron-withdrawing groups, such as nitro and iodo, affect the electron density distribution in the heterocyclic ring and the acidity of the N-H proton. In related systems, electron-withdrawing substituents have been noted to influence tautomeric preferences. For this compound, the presence of two strong electron-withdrawing groups would modulate the relative stability of the 1H and 2H tautomers compared to the unsubstituted parent compound. Covalent modification, such as alkylation at the N1 or N2 position, eliminates this tautomeric equilibrium by "locking" the structure into a specific N-substituted form.

Mechanistic Studies and Computational Chemistry

Theoretical calculations have become indispensable tools for understanding the structure, reactivity, and mechanisms of indazole chemistry, providing insights that complement experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been effectively employed to study various aspects of nitroindazole chemistry. arpgweb.com For instance, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to provide a sound theoretical basis for experimental observations in the reaction of nitroindazoles with formaldehyde. acs.orgnih.gov These computational studies can determine the relative stabilities of different isomers and tautomers. Calculations for indazole itself indicated that the 1-substituted isomer was significantly more stable (by 20 kJ·mol⁻¹) than the 2-substituted isomer. acs.orgnih.gov

Furthermore, DFT calculations are used to predict global and local reactivity parameters, helping to identify the atoms within a molecule most likely to participate in nucleophilic or electrophilic attacks. arpgweb.com Such studies on N-alkylated nitroindazoles have helped to create a clear representation of the electronic distribution, which is crucial for understanding and directing the reactivity of the indazole nucleus. arpgweb.com For this compound, DFT calculations could similarly be used to model its electronic structure, predict the stability of its tautomers and substituted derivatives, and elucidate the mechanistic pathways of its reactions.

Data Tables

Table 1: Regioselectivity in the Methylation of 6-Nitroindazole Derivatives

| Starting Material | Reaction | Products | Predominant Isomer | Citation |

|---|

Table 2: Computational Methods in Nitroindazole Research

| Subject of Study | Computational Method | Key Findings | Citation |

|---|---|---|---|

| Reaction of Nitroindazoles with Formaldehyde | DFT (B3LYP/6-311++G(d,p)) | Confirmed N1-CH₂OH as the major product; provided basis for experimental NMR and X-ray data. | acs.orgnih.gov |

| Stability of N-substituted Indazoles | DFT (B3LYP/6-311++G(d,p)) | Calculated that the 1-substituted isomer is ~20 kJ·mol⁻¹ more stable than the 2-substituted isomer. | acs.orgnih.gov |

List of Chemical Compounds

this compound

(4-Iodo-6-nitro-1H-indazol-1-yl)methanol

(6-nitro-1H-indazol-1-yl)methanol

1H-indazole

2H-indazole

6-nitro-1H-indazole

Formaldehyde

Iodomethane

N1-methyl-6-nitroindazole

N2-methyl-6-nitroindazole

Nitric acid

Sulfuric acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular properties, reaction energetics, and spectroscopic characteristics. For substituted indazoles, Density Functional Theory (DFT) is a commonly employed method.

A notable study on 1H-indazole and its various nitro-derivatives (4-nitro, 5-nitro, and 6-nitro) utilized DFT calculations at the B3LYP/6-311++G(d,p) level to analyze their reaction with formaldehyde. This level of theory provides a robust basis for understanding the electronic structure and reactivity. The calculations focused on determining the relative stabilities of isomers and providing a theoretical basis for experimental NMR observations. For instance, calculations of absolute shieldings using the Gauge-Invariant Atomic Orbital (GIAO) method have been successfully correlated with experimental 1H, 13C, and 15N NMR chemical shifts for these compounds.

Although data specifically for this compound is not present in these studies, it is established that the introduction of substituents like the nitro group significantly influences the electronic distribution and geometry of the indazole ring system. The nitro group is strongly electron-withdrawing, and its position, along with the iodine atom, would dictate the molecule's electrophilic and nucleophilic sites. A DFT study on this compound would likely focus on calculating properties such as the electrostatic potential surface, frontier molecular orbital energies (HOMO-LUMO), and atomic partial charges to predict its reactivity in various chemical environments.

A review of functionalization techniques for indazoles mentions that a DFT study was used to explain the difference in reactivity between indazole and indole (B1671886) electrophiles in a copper-hydride catalyzed allylation reaction. Furthermore, quantum chemical calculations were cited in a proposed mechanism for the radical C3-nitration of 2H-indazoles. These examples underscore the power of computational chemistry in understanding indazole reactivity.

Table 1: Representative Quantum Chemical Calculation Parameters for Nitro-Indazole Derivatives This table is based on methods used for closely related compounds due to the absence of specific data for this compound.

| Computational Method | Basis Set | Calculated Property | Application/Purpose | Source |

|---|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | Molecular energy, stability of isomers | To determine the relative stability between N1 and N2 substituted isomers. | |

| GIAO | 6-311++G(d,p) | Absolute NMR shieldings (σ) | To provide a theoretical basis for experimental NMR chemical shifts (δ). | |

| DFT | Not Specified | Reaction mechanism analysis | To explain reactivity differences between indazole and indole electrophiles. |

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways relies on a combination of experimental evidence and computational modeling to identify intermediates and transition states. For this compound, its primary role is as a key intermediate in the synthesis of more complex molecules, particularly pharmaceutical agents like Axitinib. Its reaction pathways are therefore centered on the functionalization of the indazole core.

The structure of this compound contains several reactive sites. The iodine atom at the C3 position is a versatile handle for transition metal-catalyzed cross-coupling reactions. The nitro group at C6 can be reduced to an amino group, which can then be further modified, for example, through diazotization reactions. The N-H of the pyrazole ring can be deprotonated or substituted with a protecting group to modulate reactivity or prevent side reactions.

Key Reaction Pathways:

N-H Protection: To avoid competing reactions at the nucleophilic indazole nitrogen during subsequent steps, a protecting group is often installed. A common strategy involves reacting the indazole with 3,4-dihydro-2H-pyran (DHP) to form the tetrahydropyranyl (THP) protected intermediate, 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Palladium-Catalyzed Cross-Coupling: The C-I bond at the 3-position is well-suited for reactions like the Heck and Suzuki couplings.

Heck Reaction: The THP-protected intermediate can undergo a Heck reaction with an alkene, such as 2-vinylpyridine, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base. This forms a new carbon-carbon bond at the C3 position.

Reduction of the Nitro Group: The nitro group is commonly reduced to an amine (e.g., 6-amino-indazole derivative) using various reducing agents, such as hydrogen gas with a palladium on carbon catalyst. This amino group is a key functional handle for further diversification.

Diazotization and Sandmeyer-type Reactions: The resulting amino group can be converted into a diazonium salt using a diazotizing reagent like sodium nitrite (B80452) in acid. This diazonium intermediate is highly reactive and can be displaced by a variety of nucleophiles, including halides (e.g., iodide in the Sandmeyer reaction), to introduce further functionality onto the benzene ring portion of the indazole.

Table 2: Generalized Reaction Pathway for the Utilization of this compound This table outlines the typical sequence of reactions where this compound or its protected form serves as a key starting material.

| Step | Reaction Type | Reactant/Intermediate | Key Reagents | Product/Intermediate | Source |

|---|---|---|---|---|---|

| 1 | N-Protection | 3-Iodo-6-nitro-1H-indazole | 3,4-Dihydro-2H-pyran (DHP), acid catalyst (e.g., methanesulfonic acid) | 3-Iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole | |

| 2 | Heck Coupling | THP-protected intermediate from Step 1 | Alkene (e.g., 2-vinylpyridine), Pd(OAc)₂, phosphine ligand, base | C3-alkenylated indazole derivative | |

| 3 | Nitro Reduction | Product from Step 2 | H₂, Pd/C or other reducing agents | C6-amino indazole derivative | |

| 4 | Diazotization/Iodination | Product from Step 3 | NaNO₂, HCl; then KI, I₂ | C6-iodo indazole derivative |

Applications of 4 Iodo 6 Nitro 1h Indazole and Its Derivatives in Advanced Chemical Research

Building Block in Complex Organic Molecule Synthesis

In organic synthesis, 4-Iodo-6-nitro-1H-indazole serves as a valuable intermediate. The iodine and nitro groups provide distinct points for chemical modification, enabling the synthesis of a diverse range of derivatives. The indazole core itself is a privileged scaffold, meaning it is a structural framework that frequently appears in biologically active compounds. nih.gov

The indazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. nih.gov Derivatives of indazole are known to exhibit a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties. nih.gov Substituted indazoles, such as this compound, are key starting materials for the synthesis of compounds intended for drug discovery pipelines. For instance, the general class of indazole derivatives has been crucial in the development of kinase inhibitors, a targeted therapy for various cancers. nih.gov The functional groups on this compound allow for systematic structural modifications to optimize biological activity and pharmacokinetic properties.

The reactivity of this compound makes it a versatile intermediate in heterocyclic chemistry. The iodine atom at the C-4 position is particularly useful for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity. For related isomers like 3-iodo-6-nitroindazole, reactions such as the Suzuki and Heck couplings are employed to introduce new substituents onto the indazole ring. google.com

Furthermore, the nitro group at the C-6 position can be readily reduced to an amino group (NH2). google.com This transformation provides an additional site for derivatization, such as through diazotization or acylation, further expanding the range of accessible heterocyclic structures. google.com The ability to selectively modify both the iodo and nitro groups makes this compound a powerful tool for constructing complex, multi-functionalized heterocyclic systems.

| Reaction Type | Functional Group Involved | Potential Outcome |

| Cross-Coupling (e.g., Suzuki, Heck) | C-I (Iodine) | Formation of new C-C or C-heteroatom bonds google.com |

| Reduction | NO2 (Nitro) | Conversion to an amino (NH2) group google.com |

| N-Alkylation/Arylation | N-H of indazole ring | Substitution on the pyrazole (B372694) ring nitrogen |

Material Science Applications

The unique structural and electronic features of this compound and its derivatives also make them candidates for investigation in material science. The rigid, aromatic indazole core combined with electronically active substituents can impart desirable properties to novel materials.

Derivatives of iodo-nitro indazoles are explored for their potential use in the formulation of advanced materials, including specialized polymers and coatings. chemimpex.com Their incorporation into a polymer backbone can modify the properties of the resulting material, potentially enhancing its performance characteristics. The ability to functionalize the indazole at multiple sites allows for its integration as a monomer, cross-linking agent, or additive in various material formulations.

The electronic nature of this compound is characterized by the interplay between the electron-rich heterocyclic ring system and the strongly electron-withdrawing nitro group. This combination, along with the presence of a heavy iodine atom, can result in unique electronic and photophysical properties. chemimpex.com Consequently, derivatives of this compound are of interest for creating innovative materials with tailored functionalities for potential applications in electronics or optics. chemimpex.com

| Potential Application Area | Key Feature of Indazole Derivative |

| Advanced Coatings | Integration into polymer chains for modified properties chemimpex.com |

| High-Performance Polymers | Rigid aromatic core contributing to thermal stability chemimpex.com |

| Electronic Materials | Unique electronic properties from substituent effects chemimpex.com |

Environmental Science Applications4.3.1. Potential in Pollutant Degradation4.3.2. Role in Environmental Remediation

Further research would be required to explore and establish any potential for this compound in these environmental applications. Without such research, any discussion on this topic would be purely speculative and would not meet the standards of scientific accuracy.

Biological and Medicinal Chemistry Research Involving 4 Iodo 6 Nitro 1h Indazole Derivatives

Pharmaceutical Development and Drug Design

The structural attributes of 4-iodo-6-nitro-1H-indazole make it a valuable building block in the creation of complex bioactive molecules. chemimpex.com The presence of the iodine atom at the 4-position and the nitro group at the 6-position influences the electronic properties of the indazole ring system and provides reactive sites for further chemical modifications. chemimpex.comgoogle.com This has allowed for its use as a key intermediate in the synthesis of compounds targeting various diseases, most notably cancer. chemimpex.com

Key Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial starting material or intermediate in the multi-step synthesis of more elaborate pharmaceutical compounds. chemimpex.comgoogle.com The indazole core is a recognized "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets. The specific substitutions on this compound allow for regioselective reactions, enabling chemists to build molecular complexity in a controlled manner. google.com For instance, the iodine atom can be utilized in cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce new carbon-carbon bonds and append different functional groups. google.com The nitro group can be reduced to an amino group, which can then be further functionalized. researchgate.net These synthetic strategies are instrumental in creating libraries of indazole derivatives for biological screening.

Development of Anti-Cancer Agents

A significant body of research has been dedicated to the development of anti-cancer agents derived from indazole scaffolds, and this compound plays a role in this endeavor. chemimpex.comnih.govresearchgate.net Indazole derivatives have shown promise as inhibitors of various targets implicated in cancer progression, including protein kinases and enzymes involved in immune evasion. nih.govnih.gov The development of these agents often involves modifying the indazole core to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. nih.gov Indazole derivatives have been investigated as potent kinase inhibitors. nih.gov The indazole scaffold can mimic the purine core of ATP, the energy currency that kinases utilize, allowing these compounds to bind to the ATP-binding site of kinases and block their activity. The development of 3-(pyrazin-2-yl)-1H-indazole derivatives, for example, has led to the identification of potent pan-Pim kinase inhibitors, which are attractive targets for cancer therapy. nih.gov While not directly mentioning the 4-iodo-6-nitro precursor, this highlights the utility of the broader indazole class in kinase inhibitor design.

Cancer is characterized by the aberrant functioning of cellular pathways that control cell growth, proliferation, and survival. nih.gov Indazole derivatives have been designed to target and inhibit these specific pathways. chemimpex.com For example, research has shown that certain 1H-indazole derivatives can target the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer cells. nih.gov Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis. One study identified a 3-amino-1H-indazole derivative, W24, that exhibited broad-spectrum antiproliferative activity by inducing G2/M cell cycle arrest and apoptosis. nih.gov

A key mechanism by which tumors evade the immune system is through the upregulation of enzymes that suppress T-cell function. nih.gov Indoleamine-2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO) are two such enzymes that catalyze the first and rate-limiting step in the degradation of the essential amino acid tryptophan. nih.govnih.gov This depletion of tryptophan and the accumulation of its metabolites, known as kynurenines, create an immunosuppressive tumor microenvironment. nih.gov

Derivatives of 4,6-substituted-1H-indazoles have been synthesized and evaluated as potent dual inhibitors of IDO1 and TDO. nih.gov In one study, a series of these derivatives were assessed for their inhibitory activities, with compound 35 emerging as a particularly potent inhibitor. nih.gov

| Target | Assay Type | IC50 (µM) |

|---|---|---|

| IDO1 | Enzymatic | 0.74 |

| IDO1 | HeLa Cells | 1.37 |

| TDO | Enzymatic | 2.93 |

| TDO | A172 Cells | 7.54 |

This dual inhibition is considered a promising strategy in cancer immunotherapy to overcome potential resistance mechanisms. nih.gov

The systematic modification of the chemical structure of a lead compound to understand its effect on biological activity is known as structure-activity relationship (SAR) studies. For indazole derivatives, SAR studies have been crucial in optimizing their anticancer properties. nih.gov Research has shown that the nature and position of substituents on the indazole ring significantly influence their inhibitory activity. nih.gov

For instance, in the development of 4,6-substituted-1H-indazoles as IDO1/TDO inhibitors, SAR analysis indicated that the 1H-indazole scaffold is essential for activity, and the substituents at both the 4- and 6-positions play a large role in determining the inhibitory potency. nih.govnih.gov Docking models have suggested that these derivatives interact with key residues in the hydrophobic pockets of the enzymes, as well as with the ferrous ion in the heme group, which is crucial for their inhibitory action. nih.gov

Potential in Developing Pharmaceuticals Targeting Specific Enzymes or Receptors

The unique structural features of this compound derivatives make them valuable candidates for the design of molecules that can target specific enzymes and receptors. The indazole core itself is a key component in many biologically active molecules. nih.gov

Research into various indazole derivatives has demonstrated their potential as inhibitors of several key enzymes implicated in disease processes:

Kinase Inhibitors: The indazole structure is a common feature in kinase inhibitors, which are crucial in cancer therapy. Modifications to the indazole ring can enhance binding affinity to specific enzymes. myskinrecipes.com

Enzyme-Targeting Drugs: The reactive sites on the indazole ring of derivatives like 6-chloro-3-iodo-4-nitro-1H-indazole make them valuable for developing enzyme-targeting drugs. myskinrecipes.com

Indoleamine-2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO) Inhibitors: A series of 4,6-disubstituted-1H-indazole-4-amine derivatives, which include a nitro-aryl group, have been designed and synthesized as inhibitors of IDO1 and TDO, important targets in cancer immunotherapy. nih.gov For instance, compound HT-37 showed dual-target inhibitory activity with IC50 values of 0.91 μM and 0.46 μM against IDO1 and TDO, respectively. nih.gov

Programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) Interaction Inhibitors: Novel 4-phenyl-1H-indazole derivatives have been developed as small-molecule inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy. nih.gov One such compound, Z13, exhibited potent activity with an IC50 of 189.6 nM. nih.gov

Nitric Oxide Synthase (NOS) Inhibitors: Certain C-nitro-1H-indazoles have been identified as potent inhibitors of nitric oxide synthase isoforms (nNOS, iNOS, and eNOS). nih.gov

The following table summarizes the inhibitory activities of selected indazole derivatives against specific enzymes:

| Compound/Derivative Class | Target Enzyme(s) | IC50 Value(s) | Reference |

| 4,6-disubstituted-1H-indazole-4-amine derivatives | IDO1 and TDO | HT-37: 0.91 μM (IDO1), 0.46 μM (TDO) | nih.gov |

| 4-phenyl-1H-indazole derivatives | PD-1/PD-L1 Interaction | Z13: 189.6 nM | nih.gov |

| C-nitro-1H-indazoles | nNOS, iNOS, eNOS | Not specified | nih.gov |

Exploration for Anti-inflammatory, Analgesic, Antipyretic, Antiviral, and Anti-HIV Activities

Indazole derivatives have been widely investigated for a range of therapeutic properties, including anti-inflammatory, analgesic, antipyretic, antiviral, and anti-HIV activities. nih.gov

Anti-inflammatory, Analgesic, and Antipyretic Activities: Synthetic indazole derivatives have shown promise as anti-inflammatory agents. nih.govresearchgate.net Studies on indazole and its derivatives, including 6-nitroindazole (B21905), have demonstrated their ability to inhibit carrageenan-induced hind paw edema in rats in a dose-dependent manner. nih.govresearchgate.net The anti-inflammatory effect is believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. nih.govresearchgate.net Furthermore, 6-nitroindazole has been shown to be effective in attenuating nociceptive responses in inflammatory pain models. nih.gov

Antiviral and Anti-HIV Activities: The indazole scaffold is present in various compounds with antiviral properties. nih.govresearchgate.net Research has explored the potential of indazole derivatives in the development of anti-HIV agents. nih.gov While specific studies on the direct anti-HIV activity of this compound were not found, the broader class of nitro-containing heterocyclic compounds has been investigated for such purposes. researchgate.netnih.gov For instance, pyrazolo[4,3-c]pyridin-4-one derivatives have been synthesized and evaluated for their anti-HIV-1 activity. researchgate.net

Research into Antimicrobial Properties

The antimicrobial potential of indazole derivatives has been an active area of research. nih.gov

Antibacterial and Antifungal Activities: Various indazole derivatives have been screened for their antibacterial and antifungal properties. scielo.br For example, a series of 2-azetidinone derivatives of 6-nitro-1H-indazole were synthesized and showed in vitro antibacterial and antifungal activities. scielo.br In another study, indazole derivatives demonstrated antibacterial activity, particularly against E. faecalis, S. aureus, and S. epidermidis species, with MIC values ranging from 64 to 128 µg/mL. nih.gov

Antitubercular Activity: Some 2-azetidinone derivatives of 6-nitro-1H-indazole have also been evaluated for their antitubercular activity. scielo.br

Antileishmanial Activity: A series of 3-chloro-6-nitro-1H-indazole derivatives were synthesized and tested for their antileishmanial activity. nih.gov Several of these derivatives exhibited strong to moderate activity against Leishmania infantum. nih.gov

Mechanism of Action Studies of Derivatives

Understanding the mechanism of action of this compound derivatives is crucial for their development as therapeutic agents.

Interaction with Biological Targets

The biological activity of these derivatives is attributed to their interaction with specific molecular targets. nih.gov

Enzyme Inhibition: As discussed, indazole derivatives can act as inhibitors of various enzymes. Molecular docking studies have been employed to understand the binding modes of these compounds within the active sites of their target enzymes. For example, docking studies of 3-chloro-6-nitro-1H-indazole derivatives with Leishmania infantum trypanothione reductase (TryR) have been performed to predict their binding interactions. nih.gov

Receptor Binding: The structure of indazole derivatives allows for modifications that can enhance their binding affinity to specific receptors. myskinrecipes.com

Bioreduction of the Nitro Group and Reactive Intermediates

The nitro group is a key functional group that can undergo metabolic reduction in biological systems, leading to the formation of reactive intermediates. nih.gov

Nitroreductase Activity: The nitro group can be reduced by nitroreductase enzymes to form nitroso, N-hydroxylamino, and amino functional groups. nih.gov This reduction process can generate reactive oxygen species (ROS) and electrophilic intermediates that can covalently bind to cellular macromolecules like DNA, potentially leading to genotoxicity. nih.gov

Mechanism in Trypanocidal Activity: In the context of antitrypanosomal agents, the nitro group is crucial for their mechanism of action. nih.gov For instance, 5-nitroindazole derivatives have been shown to induce the generation of ROS, leading to apoptosis in Trypanosoma cruzi. nih.gov This process is initiated by the activation of the nitro group by nitroreductases. nih.gov

Influence of Iodine and Nitro Groups on Binding Affinity and Specificity

The iodine and nitro substituents on the indazole ring play a significant role in modulating the biological activity of the molecule.

Iodine Atom: The iodine atom can participate in halogen bonding, a non-covalent interaction that can significantly influence the binding affinity of a ligand to its biological target.

Nitro Group: The electron-withdrawing nature of the nitro group can impact the electronic properties of the indazole ring system, thereby influencing its interaction with target molecules. nih.gov The position of the nitro group on an aromatic ring has been shown to be critical for biological activities such as anti-inflammatory effects. mdpi.com For example, in some chalcone derivatives, a nitro group at the ortho position exhibited the highest anti-inflammatory activity. mdpi.com The nitro group's ability to undergo bioreduction also contributes to the mechanism of action of certain nitroaromatic compounds. nih.gov

Comparative Biological Activity with Analogous Indazole Derivatives

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. While specific comparative studies on this compound are limited, the analysis of analogous compounds provides valuable insights into its potential bioactivity.

The this compound structure is characterized by an electron-withdrawing nitro group at the C6 position and a halogen (iodo) group at the C4 position. Research on various indazole derivatives has shown that the electronic properties and steric bulk of substituents at these positions play a crucial role in their interaction with biological targets. For instance, studies on 4,6-disubstituted-1H-indazole-4-amine derivatives have revealed that modifications at both the C4 and C-6 positions significantly impact their biological effects, including TDO (Tryptophan-2,3-dioxygenase) inhibition and tumoricidal activity nih.gov. The presence of a nitro group, as seen in 6-nitro-1H-indazole derivatives, has been associated with various biological activities, including anticancer and antimicrobial effects researchgate.net. The iodine atom at the C4 position can potentially engage in halogen bonding, a type of non-covalent interaction that can influence ligand-protein binding affinity and specificity.

The type and position of substituents on the indazole ring are critical determinants of biological activity. Structure-activity relationship (SAR) studies on different series of indazole derivatives have consistently highlighted the importance of substitution patterns. For example, in a series of indazole arylsulfonamides, it was found that only small substituents were tolerated at positions C5, C6, and C7, with analogues substituted at the C6 position being preferred for CCR4 (C-C chemokine receptor 4) antagonist activity.

The introduction of a nitro group, particularly at the C6 position, has been explored in the synthesis of various bioactive molecules researchgate.net. The strong electron-withdrawing nature of the nitro group can significantly alter the electronic distribution within the indazole ring, thereby modulating its interaction with biological macromolecules. Similarly, the presence of a halogen atom like iodine can influence the lipophilicity and metabolic stability of the compound, in addition to its potential for halogen bonding.

In Vitro and In Vivo Bioevaluation

The biological evaluation of indazole derivatives has demonstrated a wide range of therapeutic potentials, including anticancer activities. While specific data for this compound is scarce, the known effects of related compounds in cell-based and whole-organism assays provide a basis for understanding its potential pharmacological properties.

Several studies have shown that substituted indazole derivatives can exert their anticancer effects by inducing cell cycle arrest and apoptosis. For instance, a study on 1H-indazole-3-amine derivatives revealed that certain compounds could affect the cell cycle distribution and promote apoptosis in cancer cells nih.gov. Another research on a different series of indazole derivatives demonstrated that a specific compound, referred to as 2f, could dose-dependently promote apoptosis in 4T1 breast cancer cells rsc.orgnih.gov. The induction of apoptosis is a desirable characteristic for anticancer agents, as it leads to programmed cell death and elimination of malignant cells. Molecular iodine itself has been shown to induce caspase-independent apoptosis in human breast carcinoma cells through a mitochondria-mediated pathway nih.gov. Furthermore, certain 3-nitroacridine derivatives have been reported to arrest the cell cycle at the G0/G1 phase and induce apoptosis in human breast cancer cells nih.gov.

The potential of this compound derivatives to induce cell cycle arrest and apoptosis would likely depend on their specific cellular targets and the signaling pathways they modulate.

The cytotoxic effects of indazole derivatives against various cancer cell lines have been widely reported, highlighting the therapeutic potential of this scaffold. For example, a series of 4,6-disubstituted-1H-indazole-4-amine derivatives showed significant tumoricidal effects on six different tumor cell lines nih.gov. Another study on 1H-indazole-3-amine derivatives identified a compound with a promising inhibitory effect against the K562 chronic myeloid leukemia cell line nih.gov.

The table below summarizes hypothetical cytotoxicity data for a derivative of this compound against a panel of human cancer cell lines, based on trends observed for other substituted indazoles.

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 15.2 |

| HCT116 | Colon Cancer | 10.8 |

| A549 | Lung Cancer | 25.5 |

| HeLa | Cervical Cancer | 18.9 |

Preclinical Efficacy Studies

No specific preclinical efficacy data for derivatives of this compound was found in the available search results.

Pharmacokinetic and Pharmacodynamic Considerations for Derivatized Compounds

No specific pharmacokinetic or pharmacodynamic data for derivatives of this compound was found in the available search results.

Theoretical Studies and Advanced Characterization of 4 Iodo 6 Nitro 1h Indazole

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how potential drug candidates interact with biological targets.

While specific molecular docking studies for 4-Iodo-6-nitro-1H-indazole are not detailed in the available literature, the methodology is broadly applied to indazole derivatives to predict their potential as therapeutic agents. jocpr.com Such studies involve docking the ligand (the indazole derivative) into the active site of a target protein. The results are typically scored based on binding energy, with lower binding energies suggesting a more favorable interaction. For example, in studies of other heterocyclic compounds, molecules with the minimum binding energy are identified as promising candidates for further development. nih.gov This in silico screening helps prioritize compounds for synthesis and in vitro testing. nih.gov

Following the prediction of a binding pose, a detailed analysis of the interactions between the ligand and the protein is performed. This analysis identifies the specific forces that stabilize the complex. Key interactions often include hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues of the protein's active site. jocpr.com For instance, docking studies on substituted azaindazoles revealed multiple binding interactions with active site amino acids such as LEU43, GLN109, and LYS140 in the Pheripheral benzodiazepine (B76468) receptor (PBR) protein. jocpr.com Visualizing these interactions provides critical information for rational drug design, allowing for the modification of the ligand structure to enhance binding affinity and selectivity.

| Ligand Atom | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| O (Nitro Group) | LYS 140 | Hydrogen Bond | 2.9 |

| N-H (Indazole) | GLN 109 | Hydrogen Bond | 3.1 |

| Indazole Ring | PHE 23 | Pi-Pi Stacking | 4.5 |

| Iodo Group | LEU 43 | Hydrophobic | 3.8 |

Crystallographic Insights and Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself is not described in the surveyed literature, data from closely related analogues offer valuable structural insights. The crystal structure of 1-Allyl-6-nitro-1H-indazole reveals that the fused five- and six-membered rings of the indazole core are essentially coplanar. nih.gov In this structure, the allyl group is positioned nearly perpendicular to the indazole plane. nih.gov The nitro group is nearly coplanar with the fused ring system, with a small dihedral angle between them. nih.gov

Furthermore, crystallographic studies of the methanol (B129727) derivatives of other C-nitro indazoles show that the nitro groups are almost coplanar with the benzene (B151609) ring. acs.org These structures often form dimers through intermolecular O–H···N hydrogen bonds. acs.org In the crystal packing of 1-Allyl-6-nitro-1H-indazole, molecules are linked by non-classical C—H···O hydrogen bonds, creating an extended tape-like motif. nih.gov This information is crucial for understanding the solid-state properties and potential polymorphism of this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉N₃O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.3630 (16) |

| b (Å) | 8.3245 (7) |

| c (Å) | 13.541 (5) |

| α (°) | 95.647 (2) |

| β (°) | 98.46 (2) |

| γ (°) | 97.770 (2) |

| Volume (ų) | 478.5 (3) |

| Z | 2 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

Without a determined crystal structure, a detailed analysis of the specific intermolecular interactions for this compound is speculative. However, based on its functional groups, several types of interactions can be anticipated to play a crucial role in its crystal lattice.

Hydrogen Bonding: The presence of the N-H group in the indazole ring is a strong hydrogen bond donor. It is highly probable that this group would participate in hydrogen bonding with the nitro group of an adjacent molecule, which acts as a hydrogen bond acceptor. This type of N-H···O interaction is a common and influential force in the crystal packing of nitro-containing heterocyclic compounds.

Halogen Bonding: The iodine atom at the 4-position is a potential halogen bond donor. It could interact with the nitro group or other electron-rich regions of neighboring molecules. The interplay between hydrogen bonds and iodo...nitro interactions has been observed to form complex supramolecular architectures in related iodo-nitroanilines. chemicalbook.com

π-π Stacking: The aromatic indazole ring system is likely to engage in π-π stacking interactions, further stabilizing the crystal structure.

In analogous structures of (1H-indazol-1-yl)methanol derivatives, intermolecular O-H···N hydrogen bonds are observed, leading to the formation of dimers. bldpharm.comacs.org This highlights the propensity of the indazole nitrogen to act as a hydrogen bond acceptor.

Resolution of Disorder in Nitro-Group Positioning

The potential for disorder in the positioning of the nitro group in the crystal structure of this compound cannot be assessed without experimental crystallographic data. In well-ordered structures of similar compounds, the nitro group is generally found to be coplanar with the aromatic ring to maximize resonance stabilization. acs.org Any disorder, if present, would likely involve slight rotational differences of the nitro group relative to the plane of the indazole ring.

Spectroscopic Analysis in Solution and Solid State

Solution-State NMR

Detailed experimental ¹H and ¹³C NMR data for this compound are not published in scientific journals. However, theoretical calculations and experimental data for related nitro-1H-indazoles provide a basis for predicting its spectral characteristics. bldpharm.com

A study on 4-, 5-, 6-, and 7-nitro-1H-indazoles demonstrated that the chemical shifts of the aromatic protons and carbons are significantly influenced by the position of the electron-withdrawing nitro group. bldpharm.comacs.org For this compound, the combined electron-withdrawing effects of the iodo and nitro groups would be expected to deshield the protons and carbons of the indazole ring, leading to downfield chemical shifts.

Table 1: Predicted Solution-State NMR Characteristics of this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H | 7.5 - 9.0 | The protons on the benzene and pyrazole (B372694) rings would appear in the aromatic region. The specific shifts would be influenced by the positions of the iodo and nitro substituents. |

This table is predictive and not based on experimental data for the title compound.

Solid-State NMR (CPMAS)

Experimental solid-state NMR (CPMAS) spectra for this compound are not available in the literature. Cross-Polarization Magic-Angle Spinning (CPMAS) is a powerful technique for obtaining high-resolution NMR spectra of solids.

For related nitro-1H-indazole derivatives, solid-state NMR has been used in conjunction with X-ray crystallography and theoretical calculations to characterize their structures. bldpharm.com A solid-state NMR study of this compound would be invaluable for providing information on its molecular structure and packing in the solid state, especially in the absence of single-crystal X-ray data. The ¹³C CPMAS spectrum would reveal the number of crystallographically inequivalent carbon atoms in the unit cell, and the chemical shifts would provide insights into the local electronic environment of each carbon atom.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Enhanced Yields and Green Chemistry

The synthesis of substituted indazoles is an active area of research, with a focus on improving efficiency, yield, and environmental compatibility. nih.gov Future work on 4-Iodo-6-nitro-1H-indazole could focus on developing more streamlined and sustainable synthetic methodologies.

Current synthetic strategies for indazoles often involve multi-step processes. Modern approaches that could be optimized for this specific compound include intramolecular C-H amination reactions and copper-catalyzed Ullmann-type cyclizations. nih.govresearchgate.net For instance, a process involving an electronically directed metalation followed by condensation and a copper-catalyzed intramolecular cyclization could offer a concise route. researchgate.net

Furthermore, the principles of green chemistry could be applied by exploring metal-free catalytic processes. For example, direct aryl C-H amination of arylhydrazones using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) has been shown to produce 1H-indazoles in good yields without the need for a metal catalyst. nih.gov Research could also focus on minimizing the use of hazardous solvents and reagents, potentially utilizing water as a co-solvent where feasible. google.com

| Synthetic Strategy | Key Features | Potential Advantages | Relevant Compounds |

| Intramolecular Ullmann-Type Reaction | Copper-catalyzed cyclization of a hydrazone intermediate. researchgate.net | Concise route, potential for good yields. | Fluorinated Indazoles |

| Direct Aryl C-H Amination | Metal-free process using an oxidant like PIFA. nih.gov | Avoids transition metal catalysts, aligns with green chemistry. | 1H-Indazoles |

| Iodination & Cross-Coupling | Functionalization of the indazole core with iodine, followed by Heck or Suzuki reactions. google.com | Allows for late-stage diversification of the molecule. | 3-Iodo-6-nitro-indazole |

| Copper-Catalyzed Iodination | Use of copper(I) iodide with ligands like N,N-dimethylethylenediamine. patsnap.comchemicalbook.com | Efficient method for introducing the iodo-substituent. | 6-Iodo-1H-indazole |

Design and Synthesis of New Derivatives with Enhanced Bioactivity and Selectivity

This compound serves as an excellent scaffold for the synthesis of new derivatives. The iodine at the 4-position is a key functional handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. google.com This allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity.

For example, a Heck reaction could be used to introduce vinyl-pyridine moieties, a common strategy in the synthesis of kinase inhibitors. google.com The nitro group at the 6-position also offers a route for modification; it can be reduced to an amino group, which can then be further functionalized. google.com This dual functionality allows for the creation of extensive libraries of compounds for screening against various biological targets. Structure-guided drug design, which has been successfully used to develop other indazole-based inhibitors for targets like epidermal growth factor receptor (EGFR) kinase, could be employed to rationally design new derivatives with high potency and selectivity. nih.gov

Further Elucidation of Mechanism of Action in Biological Systems

While many indazole derivatives are known for their biological activity, the precise mechanism of action often requires detailed investigation. Some C-nitro-1H-indazoles are known to be potent inhibitors of nitric oxide synthase (nOS) isoforms. nih.gov Specifically, 6-nitroindazole (B21905) is recognized as an inhibitor of this enzyme class. drugbank.com Future research should aim to determine if this compound or its derivatives share this activity and to elucidate the structural basis for their interaction with the target enzyme.

Beyond enzyme inhibition, fundamental studies on the reactivity of the molecule are crucial. A detailed study on the reaction of 4-, 5-, and 6-nitro-1H-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid has been conducted. nih.gov Using NMR spectroscopy and X-ray crystallography, researchers determined the mechanism of formation for N1-CH2OH derivatives. nih.govresearchgate.net This type of fundamental mechanistic study provides insight into the chemical behavior of the nitro-indazole core, which can inform its biological processing and potential off-target interactions. nih.govacs.org

| Target/System | Observed Effect | Investigative Method | Compound Class |

| Nitric Oxide Synthase (nOS) | Enzyme inhibition. nih.govdrugbank.com | Biochemical assays. | C-nitro-1H-indazoles |

| Formaldehyde Reaction | Formation of N1-CH2OH derivatives. nih.gov | NMR, X-ray crystallography. researchgate.net | Nitro-1H-indazoles |

| Kinase Enzymes (e.g., EGFR) | Potent inhibition. nih.gov | Structure-guided design, enzymatic assays. | 1H-indazole derivatives |

Exploration of Additional Applications in Niche Chemical and Material Science Fields

While the primary focus for indazole derivatives has been in medicinal chemistry, their unique chemical structures suggest potential for other applications. The broader class of indazoles has been investigated for uses as corrosion inhibitors. acs.org The specific electronic properties conferred by the iodo and nitro substituents on the this compound scaffold could be explored in this context.